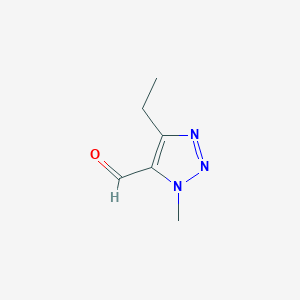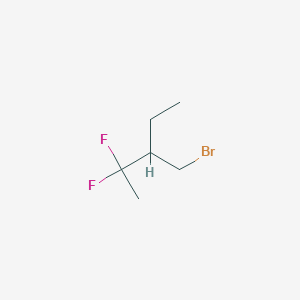
3-(Bromomethyl)-2,2-difluoropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2,2-difluoropentane is an organic compound characterized by the presence of a bromomethyl group attached to a pentane chain with two fluorine atoms at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-difluoropentane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-difluoropentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2,2-difluoropentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
3-(Bromomethyl)-2,2-difluoropentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in modifying biological molecules or as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2,2-difluoropentane involves its reactivity due to the presence of the bromomethyl group and the electron-withdrawing effects of the fluorine atoms. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions. The fluorine atoms enhance the compound’s stability and influence its reactivity by inductive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-2,2-difluoropentane
- 3-(Iodomethyl)-2,2-difluoropentane
- 2,2-Difluoropentane
Uniqueness
3-(Bromomethyl)-2,2-difluoropentane is unique due to the combination of the bromomethyl group and the difluorinated pentane chain. This combination imparts distinct reactivity and stability compared to its chlorinated or iodinated analogs. The presence of fluorine atoms also enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and industrial applications .
Propriétés
Formule moléculaire |
C6H11BrF2 |
|---|---|
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
3-(bromomethyl)-2,2-difluoropentane |
InChI |
InChI=1S/C6H11BrF2/c1-3-5(4-7)6(2,8)9/h5H,3-4H2,1-2H3 |
Clé InChI |
IUVKSJICJKIAJL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)

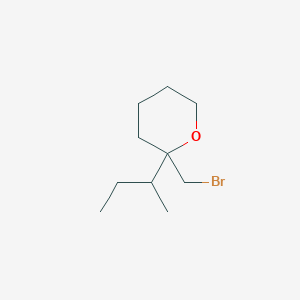
![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)


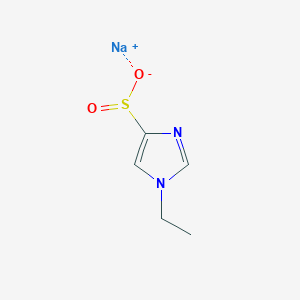
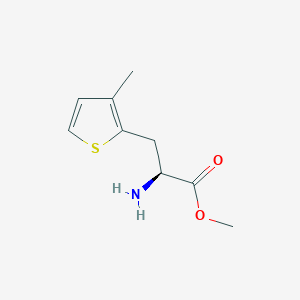
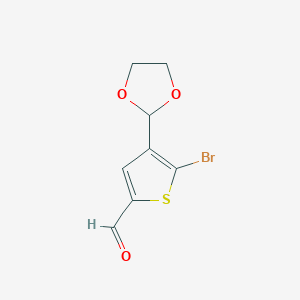
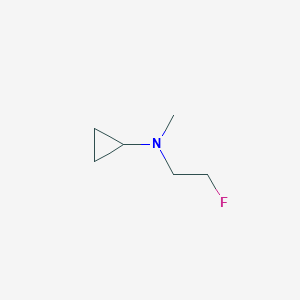
![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)
